4-Phenoxyphenylboronic acid

Enzyme inhibition YUC flavin monooxygenase Arabidopsis thaliana

Essential arylboronic acid for Suzuki-Miyaura coupling, BTK inhibitor synthesis (ibrutinib/evobrutinib), and YUC enzyme research (Ki 56 nM). Its unique para-phenoxy group ensures target specificity unmatched by simpler analogs. High-purity (≥99% HPLC) material eliminates in-house purification and ensures batch consistency for validated synthetic and biological workflows.

Molecular Formula C12H11BO3
Molecular Weight 214.03 g/mol
CAS No. 51067-38-0
Cat. No. B1349309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenoxyphenylboronic acid
CAS51067-38-0
Molecular FormulaC12H11BO3
Molecular Weight214.03 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OC2=CC=CC=C2)(O)O
InChIInChI=1S/C12H11BO3/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9,14-15H
InChIKeyKFXUHRXGLWUOJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenoxyphenylboronic Acid (CAS 51067-38-0): Procurement-Ready Arylboronic Acid for Suzuki-Miyaura Cross-Coupling and Ibrutinib Intermediate Synthesis


4-Phenoxyphenylboronic acid (CAS 51067-38-0) is a para-substituted arylboronic acid with the molecular formula C₁₂H₁₁BO₃ and a molecular weight of 214.02 g/mol [1]. It is characterized by a white to beige crystalline powder appearance and a melting point of 141–145 °C . The compound serves as a versatile organoboron building block in organic synthesis, most notably as a reactant in Suzuki-Miyaura cross-coupling reactions for carbon–carbon bond formation , and as a critical intermediate in the manufacture of the anticancer drug ibrutinib [2].

Why 4-Phenoxyphenylboronic Acid Cannot Be Replaced by Simpler Arylboronic Acids: Electronic and Steric Differentiation


Generic substitution of 4-phenoxyphenylboronic acid with simpler, more readily available arylboronic acids (e.g., phenylboronic acid or 4-methoxyphenylboronic acid) is precluded by the unique electronic and steric properties imparted by the para-phenoxy substituent [1]. This group modulates both the reactivity in cross-coupling reactions and the biological activity of the resulting biaryl products [2]. As demonstrated in comparative enzyme inhibition studies, 4-phenoxyphenylboronic acid exhibits a distinct binding profile relative to its close structural analog 4-biphenylboronic acid, underscoring that even subtle modifications in the aromatic substituent translate into measurable differences in performance [3]. Consequently, substitution without rigorous re-validation would compromise synthetic yield, product purity, and target engagement in downstream applications.

4-Phenoxyphenylboronic Acid: Head-to-Head Quantitative Differentiation Data for Informed Procurement


Enzyme Inhibition Potency: PPBo vs. BBo – A Direct Ki Comparison

In a direct head-to-head enzyme inhibition assay, 4-phenoxyphenylboronic acid (PPBo) demonstrated a lower inhibition constant (Ki) than its close structural analog 4-biphenylboronic acid (BBo) against recombinant YUC enzyme from Arabidopsis thaliana [1]. This quantitative difference establishes PPBo as the slightly more potent inhibitor in this model system.

Enzyme inhibition YUC flavin monooxygenase Arabidopsis thaliana Auxin biosynthesis

Synthetic Efficiency: High-Yield Suzuki-Miyaura Coupling with Aryl Halides

4-Phenoxyphenylboronic acid participates efficiently in Suzuki-Miyaura cross-coupling reactions, enabling high-yield synthesis of biaryl derivatives. A reported synthesis procedure using this compound with an aryl halide under standard palladium catalysis afforded the coupled product in 90% yield . While this value is from a specific protocol and not a universal comparative study, it falls within the typical high-yield range expected for well-behaved arylboronic acids in Suzuki couplings [1].

Suzuki-Miyaura coupling Cross-coupling Aryl halides Palladium catalysis

Purity Profile: Commercially Available at ≥99% (HPLC) for Demanding Applications

4-Phenoxyphenylboronic acid is commercially supplied with a high degree of purity, routinely specified at ≥99% as determined by HPLC analysis . This level of purity is essential for its role as an intermediate in the synthesis of ibrutinib, where even minor impurities can propagate through the synthetic sequence and affect the final drug substance quality [1].

HPLC purity Quality control Ibrutinib intermediate Pharmaceutical grade

Physical Property: Sharp Melting Point Range (141-145°C) Facilitates Identity Confirmation

The compound exhibits a well-defined and consistent melting point range of 141–145 °C, as confirmed by literature values and vendor specifications . This sharp melting range serves as a convenient and rapid identity test during incoming quality control, distinguishing it from structurally similar analogs that may exhibit different thermal behavior.

Melting point Quality control Identity testing Physical characterization

Predicted pKa (8.76) Indicates Electronic Differentiation from Other Para-Substituted Analogs

The predicted pKa of 8.76 ± 0.10 for 4-phenoxyphenylboronic acid places it in a distinct electronic regime compared to other para-substituted phenylboronic acids . While this is a predicted value and should be used with appropriate caution, it reflects the electron-donating nature of the para-phenoxy group, which can influence both the transmetalation step in Suzuki couplings and the compound's behavior in aqueous or protic environments [1].

pKa Acidity constant Electronic effect Reactivity tuning

4-Phenoxyphenylboronic Acid: Validated Application Scenarios for Procurement Decision-Making


Synthesis of Ibrutinib (PCI-32765): A Validated Pharmaceutical Intermediate

4-Phenoxyphenylboronic acid is a key starting material in the commercial synthesis of ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor approved for the treatment of B-cell malignancies . The compound undergoes a Suzuki-Miyaura coupling with a functionalized pyrazolopyrimidine core to install the essential 4-phenoxyphenyl moiety, which is critical for binding affinity and selectivity . The high purity (≥99% by HPLC) and well-defined physical properties (melting point 141-145 °C) of the boronic acid intermediate directly impact the robustness and regulatory compliance of the drug manufacturing process .

YUC Enzyme Inhibition Studies in Plant Biology

In plant biology research, 4-phenoxyphenylboronic acid (PPBo) serves as a validated chemical probe for the YUCCA (YUC) family of flavin-containing monooxygenases, which catalyze a rate-limiting step in auxin biosynthesis . As demonstrated by head-to-head Ki comparison (0.000056 mM for PPBo vs. 0.000067 mM for BBo), PPBo provides quantifiably potent inhibition of recombinant YUC enzyme in vitro . This enables researchers to dissect auxin-dependent developmental processes in model organisms such as Arabidopsis thaliana, offering a precise tool for genetic and pharmacological studies .

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis in Materials Science

The compound is a robust coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the efficient construction of biaryl architectures with high yield (e.g., 90% in reported procedures) . This performance positions 4-phenoxyphenylboronic acid as a reliable building block for the synthesis of advanced materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where precise control over electronic properties and molecular geometry is paramount . The distinct electronic influence of the para-phenoxy group, as reflected in its predicted pKa of 8.76, offers a tunable handle for optimizing material properties .

Quality Control and Incoming Material Verification

The compound's sharp and distinctive melting point range (141-145 °C) provides a rapid, low-cost method for confirming identity upon receipt . Combined with vendor-supplied HPLC purity data (≥99%), this allows procurement and quality control teams to quickly verify that the correct material has been delivered, mitigating the risk of costly downstream synthetic failures due to mislabeled or impure reagents .

Technical Documentation Hub

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